

Biotin-PEG7-C2-NH-Vidarabine-S-CH3 chemical structure

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Compound of Interest

Compound Name: *Biotin-PEG7-C2-NH-Vidarabine-S-CH3*

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An In-depth Technical Guide to **Biotin-PEG7-C2-NH-Vidarabine-S-CH3**

Disclaimer: The compound "**Biotin-PEG7-C2-NH-Vidarabine-S-CH3**" is a specialized chemical product available from various suppliers. As of this writing, there is no peer-reviewed scientific literature detailing its synthesis, characterization, or specific biological applications. This guide is constructed based on an analysis of its constituent parts, their known chemical and biological functions, and a hypothesized chemical structure derived from its nomenclature. The experimental protocols provided are representative examples for similar molecules and applications.

Introduction

Biotin-PEG7-C2-NH-Vidarabine-S-CH3 is a complex bifunctional molecule designed for applications in chemical biology, drug discovery, and diagnostics. It incorporates three key functional domains: an affinity tag (Biotin), a flexible polyethylene glycol linker (PEG7), and a biologically active "warhead" molecule (a methylthio-modified Vidarabine analog).

- **Biotin:** A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is widely exploited for non-covalent, yet highly stable and specific, labeling and immobilization of target molecules.
- **PEG7 Linker:** A seven-unit polyethylene glycol chain acts as a long, hydrophilic spacer. PEG linkers are known to improve the solubility and stability of conjugated molecules, reduce

steric hindrance, and minimize non-specific binding in biological assays[1][2]. The "C2-NH" component suggests an ethylamine group, likely forming a stable amide bond within the linker structure.

- **Vidarabine-S-CH₃ Warhead:** Vidarabine (also known as ara-A) is a well-characterized antiviral nucleoside analog active against herpes simplex (HSV) and varicella-zoster (VZV) viruses[3]. The "-S-CH₃" suffix indicates a methylthio modification, which likely replaces the C6-amino group of the adenine base. This modification would alter the molecule's hydrogen bonding potential and interaction with target proteins.

The combination of these components suggests the molecule is designed as a chemical probe. Its primary utility is likely in assays such as affinity pull-downs to identify cellular binding partners of the modified Vidarabine, or as a component in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs)[4][5].

Hypothesized Chemical Structure and Properties

Based on the nomenclature, the most plausible structure involves the covalent linkage of the Biotin-PEG7 moiety to the 5'-hydroxyl group of the Vidarabine arabinose sugar, a common site for modification[6][7]. The methylthio group is hypothesized to be at the C6 position of the purine ring.

Quantitative Data

The physicochemical properties of the hypothesized structure and its core components are summarized below.

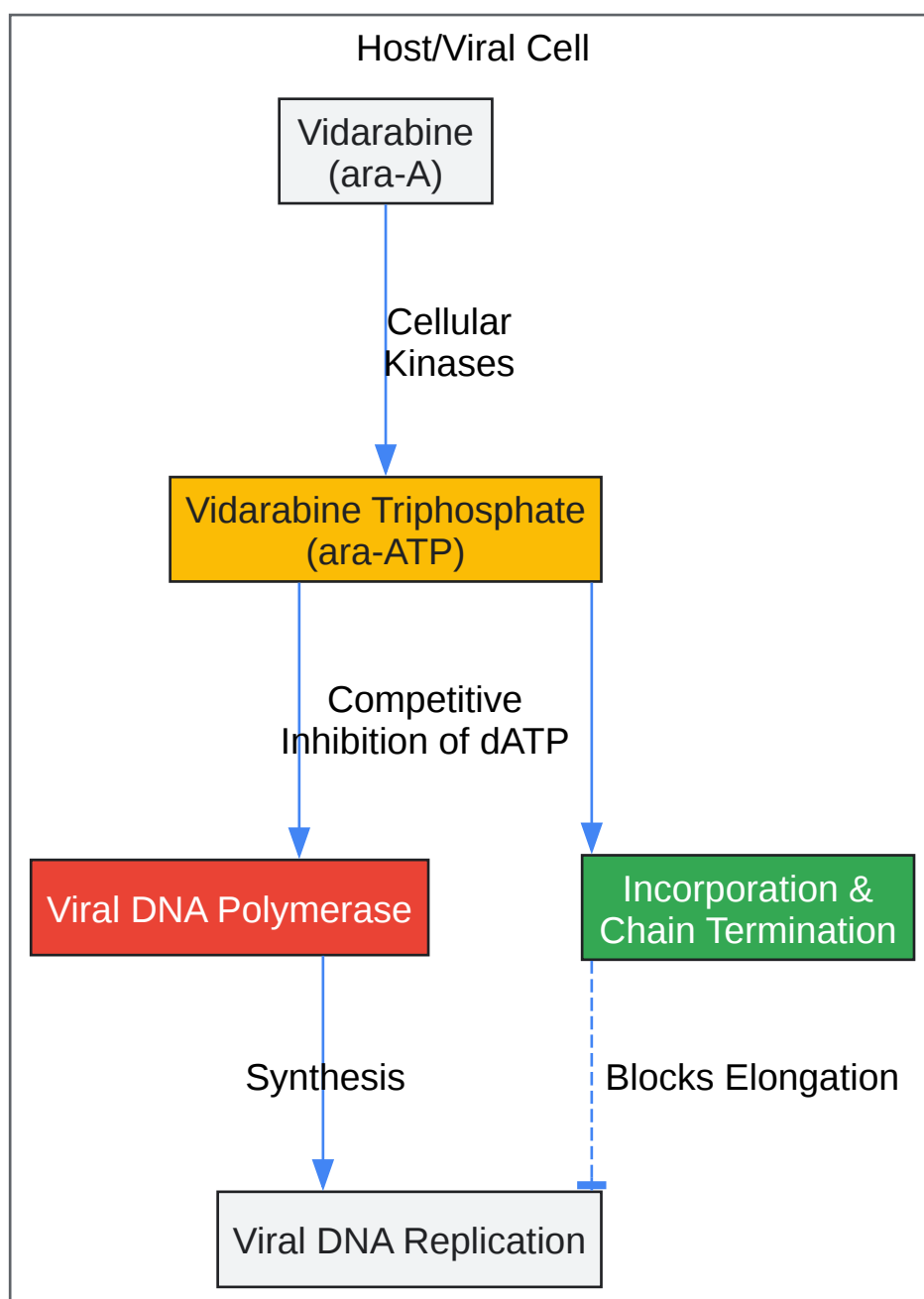
Property	Hypothesized Full Molecule	Vidarabine (Warhead)
Chemical Formula	C37H61N7O12S2	C10H13N5O4[8]
Molecular Weight	876.06 g/mol	267.24 g/mol [8]
Appearance	White to off-white crystalline powder[9]	White to off-white crystalline powder[9]
Water Solubility	Predicted to be moderate to high	3 mg/mL
LogP	Not determined	-2.115[9]

Biological Mechanism of Action (Vidarabine Core)

The biological activity of the conjugate is derived from its Vidarabine core. Vidarabine is a prodrug that, once inside a cell, is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP[6][7]. Ara-ATP inhibits viral DNA synthesis through a dual mechanism of action:

- **Competitive Inhibition:** Ara-ATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of viral DNA polymerase[8][9].
- **Chain Termination:** Upon incorporation into the growing viral DNA strand, the arabinose sugar's stereochemistry prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation[6][7].

This process effectively halts viral replication. The selectivity of Vidarabine is attributed to the viral DNA polymerase's higher affinity for ara-ATP compared to the host cell's DNA polymerases[6][10].



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Caption: Mechanism of action for the Vidarabine core.

Experimental Protocols

As no specific protocols for this molecule are published, the following sections provide detailed, representative methodologies for its potential synthesis and a key application.

Representative Synthesis Protocol: Conjugation of Biotin-PEG to a Nucleoside Analog

This protocol describes a general method for conjugating a commercially available amine-reactive Biotin-PEG linker (e.g., Biotin-PEG7-C2-NH₂, which would be further functionalized to an NHS ester) to the 5'-hydroxyl group of a protected Vidarabine analog.

Materials:

- 2',3'-diprotected Vidarabine (e.g., 2',3'-di-O-acetyl-Vidarabine)
- Biotin-PEG7-C2-COOH
- N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dimethylformamide (DMF)
- Ammonium hydroxide solution for deprotection
- Reverse-phase HPLC system for purification

Methodology:

- **Activation of Linker:** Dissolve Biotin-PEG7-C2-COOH (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 eq.) and stir at room temperature for 1 hour to activate the carboxylic acid.
- **Conjugation:** In a separate flask, dissolve the protected Vidarabine analog (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DMF.
- Add the activated Biotin-PEG linker solution dropwise to the Vidarabine solution.
- Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Deprotection:** Upon completion, quench the reaction and evaporate the solvent under reduced pressure. Resuspend the residue in a solution of methanolic ammonia or aqueous

ammonium hydroxide to remove the acetyl protecting groups from the 2' and 3' hydroxyls. Stir for 4-6 hours.

- Purification: Neutralize the solution and purify the crude product using reverse-phase HPLC to obtain the final Biotin-PEG7-C2-NH-Vidarabine conjugate.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Application Protocol: In Vitro Affinity Pull-Down Assay

This protocol details how **Biotin-PEG7-C2-NH-Vidarabine-S-CH3** can be used to identify binding proteins from a cell lysate.

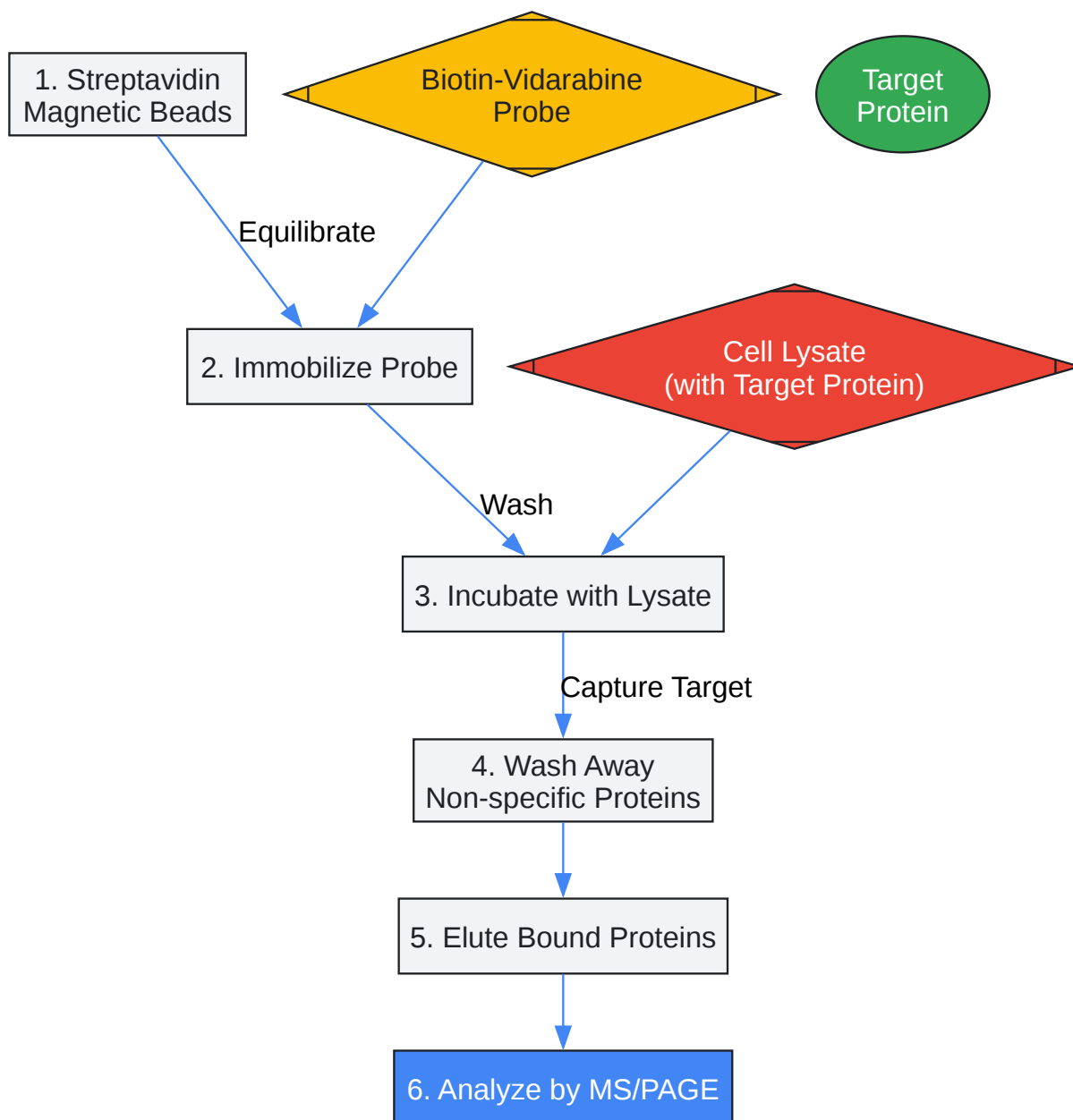
Materials:

- **Biotin-PEG7-C2-NH-Vidarabine-S-CH3**
- Streptavidin-conjugated magnetic beads (e.g., Dynabeads)[[11](#)]
- Cell lysate from a relevant cell line (e.g., HSV-infected cells)
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[[11](#)]
- Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)
- Control: Free biotin solution

Methodology:

- Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a microfuge tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant[[11](#)].
- Equilibration: Wash the beads three times with Binding/Wash Buffer to remove preservatives and equilibrate them[[11](#)].

- **Bait Immobilization:** Resuspend the washed beads in Binding/Wash Buffer. Add **Biotin-PEG7-C2-NH-Vidarabine-S-CH3** to a final concentration of 10-50 μ M. Incubate for 30-60 minutes at 4°C with gentle rotation to allow the biotinylated compound to bind to the streptavidin beads.
- **Blocking (Optional):** To block any remaining free streptavidin sites, add a small amount of free biotin and incubate for 15 minutes.
- **Washing:** Pellet the beads using the magnetic rack and wash them three times with ice-cold Binding/Wash Buffer to remove any unbound "bait" molecule.
- **Protein Binding:** Add the prepared cell lysate to the beads. Incubate for 1-3 hours at 4°C with gentle rotation to allow target proteins to bind to the immobilized Vidarabine analog.
- **Washing:** After incubation, pellet the beads and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads using an appropriate Elution Buffer. For mass spectrometry, elution with SDS-PAGE loading buffer followed by running a short gel is a common method.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry to identify potential binding partners of the Vidarabine-S-CH3 warhead.



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